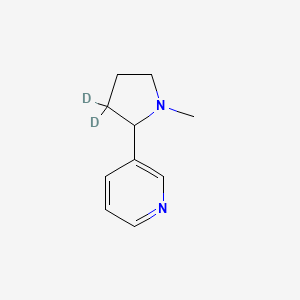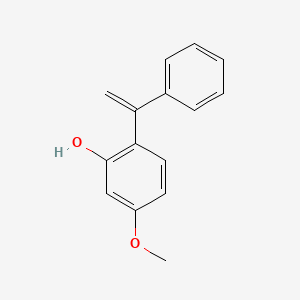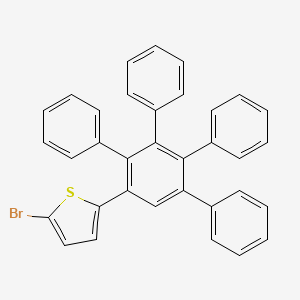
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine is a compound with the molecular formula C10H12D2N2 and a molecular weight of 164.24 g/mol . This compound is a deuterated analog of nicotine, where two hydrogen atoms are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine typically involves the deuteration of 3-(1-methylpyrrolidin-2-yl)pyridine. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine is used in various scientific research applications, including:
Chemistry: As a deuterated analog, it is used in studies involving isotope effects and reaction mechanisms.
Biology: It is used in metabolic studies to trace the pathways and interactions of nicotine and its analogs in biological systems.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of nicotine analogs.
Mecanismo De Acción
The mechanism of action of 3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors (nAChRs). The compound binds to these receptors, leading to the activation of ion channels and subsequent cellular responses. The presence of deuterium atoms can influence the binding affinity and metabolic stability of the compound, making it a valuable tool in studying the pharmacological effects of nicotine and its analogs .
Comparación Con Compuestos Similares
Similar Compounds
Nicotine: The parent compound, which has similar structural features but lacks deuterium atoms.
3-(1-methylpyrrolidin-2-yl)pyridine: A non-deuterated analog with similar chemical properties.
Deuterated Nicotine Analogs: Other deuterated derivatives of nicotine with varying degrees of deuteration
Uniqueness
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of deuterium atoms, which provide enhanced metabolic stability and altered pharmacokinetic properties. This makes it a valuable compound for scientific research, particularly in studies involving isotope effects and drug metabolism .
Propiedades
Número CAS |
1020719-66-7 |
|---|---|
Fórmula molecular |
C10H14N2 |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i5D2 |
Clave InChI |
SNICXCGAKADSCV-BFWBPSQCSA-N |
SMILES isomérico |
[2H]C1(CCN(C1C2=CN=CC=C2)C)[2H] |
SMILES canónico |
CN1CCCC1C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B14126687.png)
![2'-Methylspiro[cyclohexane-1,1'-isoindolin]-3'-one](/img/structure/B14126689.png)


![N-(2-chlorobenzyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126710.png)

![10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl-](/img/structure/B14126716.png)


![1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea](/img/structure/B14126733.png)

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)

![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)
